
3-Methyl-6-(4-methylphenyl)-4-phenyl-3,4-dihydropyrimidin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-6-(4-methylphenyl)-4-phenyl-3,4-dihydropyrimidin-2(1H)-one is a heterocyclic organic compound. It belongs to the class of dihydropyrimidinones, which are known for their diverse biological activities and applications in medicinal chemistry. The compound’s structure features a dihydropyrimidinone core substituted with methyl, phenyl, and methylphenyl groups, contributing to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-6-(4-methylphenyl)-4-phenyl-3,4-dihydropyrimidin-2(1H)-one typically involves multi-step organic reactions. One common method is the Biginelli reaction, which is a three-component condensation reaction involving an aldehyde, a β-keto ester, and urea or thiourea. The reaction is usually catalyzed by an acid, such as hydrochloric acid or acetic acid, and conducted under reflux conditions.
Biginelli Reaction:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the Biginelli reaction, with considerations for scalability, cost-effectiveness, and environmental impact. Continuous flow reactors and microwave-assisted synthesis are modern techniques that can enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-6-(4-methylphenyl)-4-phenyl-3,4-dihydropyrimidin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidinone derivatives.
Reduction: Reduction reactions can convert the dihydropyrimidinone core to tetrahydropyrimidinone.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents (e.g., bromine) for electrophilic substitution; nucleophiles (e.g., amines) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidinone derivatives, while substitution reactions can produce various substituted dihydropyrimidinones.
Scientific Research Applications
3-Methyl-6-(4-methylphenyl)-4-phenyl-3,4-dihydropyrimidin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development for various therapeutic targets.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Methyl-6-(4-methylphenyl)-4-phenyl-3,4-dihydropyrimidin-2(1H)-one involves its interaction with molecular targets and pathways in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to desired biological effects. For example, it may inhibit key enzymes involved in microbial growth or cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one: Lacks the 6-(4-methylphenyl) substitution.
6-(4-Methylphenyl)-4-phenyl-3,4-dihydropyrimidin-2(1H)-one: Lacks the 3-methyl substitution.
Uniqueness
3-Methyl-6-(4-methylphenyl)-4-phenyl-3,4-dihydropyrimidin-2(1H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both methyl and phenyl groups at different positions on the dihydropyrimidinone core can enhance its interaction with molecular targets, potentially leading to improved efficacy in various applications.
Properties
CAS No. |
88129-09-3 |
|---|---|
Molecular Formula |
C18H18N2O |
Molecular Weight |
278.3 g/mol |
IUPAC Name |
3-methyl-6-(4-methylphenyl)-4-phenyl-1,4-dihydropyrimidin-2-one |
InChI |
InChI=1S/C18H18N2O/c1-13-8-10-14(11-9-13)16-12-17(20(2)18(21)19-16)15-6-4-3-5-7-15/h3-12,17H,1-2H3,(H,19,21) |
InChI Key |
TVHSOLFOPLURDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(N(C(=O)N2)C)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


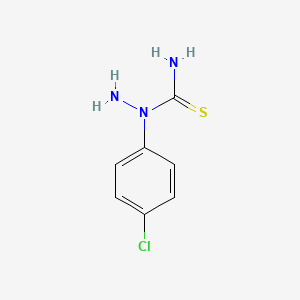
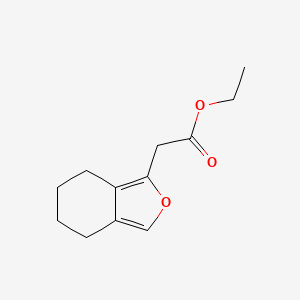
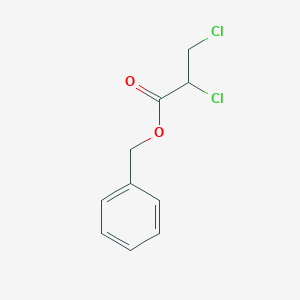
![5-[(2-Methoxyethyl)sulfanyl]-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B14388113.png)
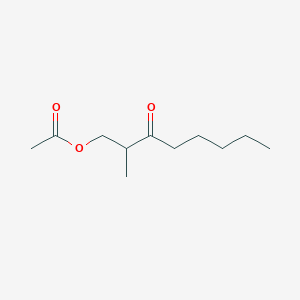
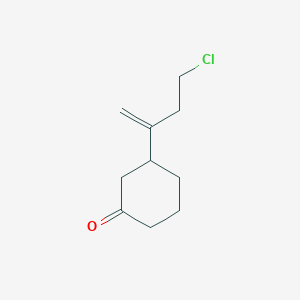
silane](/img/structure/B14388145.png)
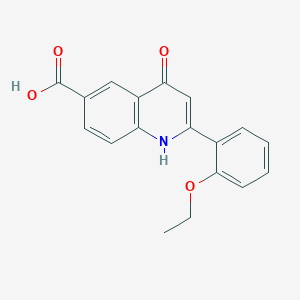
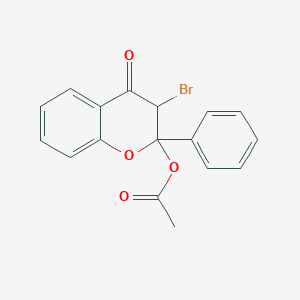
![2-[(Morpholin-4-yl)methylidene]butanal](/img/structure/B14388164.png)
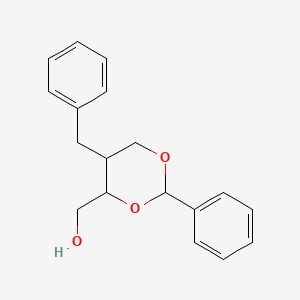
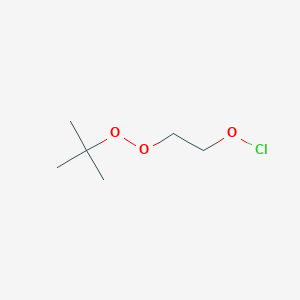
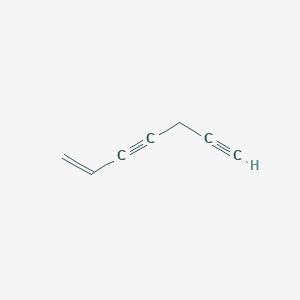
![2,6-Dimethyl-5-{[(2-methylbutan-2-yl)oxy]carbonyl}-4-(3-nitrophenyl)pyridine-3-carboxylate](/img/structure/B14388178.png)
